molecular formula C6H5F3N2 B1442143 (3,4,5-Trifluorophenyl)hydrazine CAS No. 1160489-35-9

(3,4,5-Trifluorophenyl)hydrazine

Cat. No. B1442143
M. Wt: 162.11 g/mol
InChI Key: XBHDRYVDGKJDJL-UHFFFAOYSA-N
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Description

“(3,4,5-Trifluorophenyl)hydrazine” is a chemical compound with the molecular weight of 162.11 . It is used in various applications including the one-step reduction and functionalization of graphene oxide .


Synthesis Analysis

The synthesis of “(3,4,5-Trifluorophenyl)hydrazine” involves several steps. One method involves the reduction of 3-(trifluoromethyl)phenyldiazonium chloride . Another method involves the reaction of trifluoroacetimidoyl chloride with formhydrazide .


Molecular Structure Analysis

The IUPAC name for “(3,4,5-Trifluorophenyl)hydrazine” is 1-(3,4,5-trifluorophenyl)hydrazine . The InChI code is 1S/C6H5F3N2/c7-4-1-3(11-10)2-5(8)6(4)9/h1-2,11H,10H2 .


Chemical Reactions Analysis

“(3,4,5-Trifluorophenyl)hydrazine” participates in various chemical reactions. For instance, it is used as a phenylhydrazine-based reductant containing fluorine atoms in the one-step reduction and functionalization of graphene oxide .


Physical And Chemical Properties Analysis

“(3,4,5-Trifluorophenyl)hydrazine” is a powder that is stored at room temperature . It has a melting point of 66-67°C .

Scientific Research Applications

Application in Chemical Sensing and Environmental Monitoring

  • Chemosensors for Hydrazine Detection : A novel oligothiophene derivative was synthesized and used as a chemosensor for hydrazine detection in aqueous solutions, offering ultrafast and ultrasensitive detection with a low limit of 1.45 nM. This chemosensor demonstrated potential applications in environmental water and human urine testing, along with bio-imaging in living HeLa cells (Guo et al., 2020).

  • Detection with Fluorescent Conjugated Polymers : Conjugated polymer materials, including polypyrrole, polythiophene, and polyaniline, have been utilized for detecting hydrazine, a chemical with significant industrial use and associated health and environmental risks (Thomas & Swager, 2006).

Biological and Medical Applications

  • Bioimaging Applications : Ratiometric fluorescence probes based on hydrazine derivatives have been designed for rapid and low-limit detection of hydrazine in live cells, indicating applications in medical diagnostics and cellular studies (Fan et al., 2012).

  • In Vivo Bioimaging : A near-infrared fluorescence probe for hydrazine demonstrated successful applications in in vitro and in vivo bioimaging, showcasing the potential for medical imaging and diagnostics (Zhang et al., 2015).

Advanced Material Synthesis

  • Synthesis of Fluorinated Compounds : Research has explored the synthesis of fluorinated compounds utilizing hydrazine, indicating its role in creating advanced materials with potential applications in various industries (Buscemi et al., 2005).

  • Highly Fluorinated Polymers : A study on the synthesis of highly fluorinated poly(ether-imide)s using a derivative of (3,4,5-Trifluorophenyl)hydrazine indicates its utility in developing high-performance polymeric materials (Behniafar & Sadeghi-abendansari, 2012).

Safety And Hazards

“(3,4,5-Trifluorophenyl)hydrazine” is classified as dangerous with hazard statements H301, H315, H318, and H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

(3,4,5-trifluorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2/c7-4-1-3(11-10)2-5(8)6(4)9/h1-2,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHDRYVDGKJDJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4,5-Trifluorophenyl)hydrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
O Fischer, J Hofmann, H Rampp, J Kaindl… - Journal of Medicinal …, 2020 - ACS Publications
Muscarinic M 3 receptor antagonists and inverse agonists displaying high affinity and subtype selectivity over the antitarget M 2 are valuable pharmacological tools and may enable …
Number of citations: 5 pubs.acs.org

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